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Compound of Interest

Compound Name: 5-Amino-2-methoxybenzoic Acid

Cat. No.: B1338296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical

data for 5-Amino-2-methoxybenzoic acid (CAS No: 3403-47-2), a key intermediate in

pharmaceutical and chemical synthesis. Due to the limited availability of experimentally derived

spectra in public databases, this guide incorporates high-quality predicted data for Nuclear

Magnetic Resonance (NMR) spectroscopy and detailed interpretations for Infrared (IR)

spectroscopy and Mass Spectrometry (MS) based on the compound's structural features and

data from analogous molecules.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Amino-2-methoxybenzoic
acid.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz,
DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10 d 1H H-6

~6.85 dd 1H H-4

~6.70 d 1H H-3

~5.50 s (broad) 2H -NH₂

~3.80 s 3H -OCH₃

~12.5 (broad) s 1H -COOH

Note: Predicted data is based on standard chemical shift increments and spectral databases.

Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125
MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~168.0 C=O (Carboxylic Acid)

~155.0 C-2 (C-OCH₃)

~145.0 C-5 (C-NH₂)

~120.0 C-6

~118.0 C-4

~115.0 C-1

~112.0 C-3

~56.0 -OCH₃

Note: Predicted data is based on established models and may differ from experimental results.

Table 3: Key IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Broad N-H stretching (Amino group)

3300-2500 Broad
O-H stretching (Carboxylic

acid)

~1680 Strong
C=O stretching (Carboxylic

acid)

~1620, ~1580, ~1500 Medium-Strong C=C stretching (Aromatic ring)

~1250 Strong
Asymmetric C-O-C stretching

(Aryl ether)

~1030 Medium
Symmetric C-O-C stretching

(Aryl ether)

Table 4: Mass Spectrometry Data
Parameter Value

Molecular Formula C₈H₉NO₃

Molecular Weight 167.16 g/mol

Exact Mass 167.0582 u

Predicted Key Fragmentation Ions (m/z) Predicted Fragment Structure

167 [M]⁺ (Molecular ion)

150 [M - NH₃]⁺

122 [M - COOH]⁺

107 [M - COOH - CH₃]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 5-Amino-2-methoxybenzoic acid
in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a standard single-pulse experiment.

Set the spectral width to cover a range of -2 to 14 ppm.

Employ a 30-degree pulse width with a relaxation delay of 5 seconds.

Collect 16 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover a range of 0 to 200 ppm.

Use a 30-degree pulse width with a relaxation delay of 2 seconds.

Collect a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the

residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: Place a small amount of the solid 5-Amino-2-methoxybenzoic acid
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply consistent pressure to the sample using the ATR pressure clamp to ensure good

contact with the crystal.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of 5-Amino-2-methoxybenzoic acid
(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Data Acquisition (Positive Ion Mode):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
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Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas

flow, and temperature) to optimal values for the analyte.

Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

Fragmentation Analysis (MS/MS):

Select the molecular ion peak ([M+H]⁺ at m/z 168) for collision-induced dissociation (CID).

Apply a range of collision energies to induce fragmentation and record the resulting

product ion spectrum.

Data Processing: Process the acquired data using the instrument's software to identify the

exact mass of the molecular ion and its fragment ions.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-
Amino-2-methoxybenzoic acid.
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Figure 1. General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis

Logical Relationship of Spectroscopic Data
This diagram shows the relationship between the different spectroscopic techniques and the

structural information they provide.
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Figure 2. Relationship of Spectroscopic Data to Molecular Structure
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Caption: Relationship of Spectroscopic Data to Molecular Structure

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 5-Amino-2-
methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338296#spectroscopic-data-nmr-ir-ms-of-5-amino-
2-methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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